molecular formula C14H22N2O2 B1400928 4-Amino-N-(3-benzyloxypropyl)-butyramide CAS No. 1291526-70-9

4-Amino-N-(3-benzyloxypropyl)-butyramide

Cat. No.: B1400928
CAS No.: 1291526-70-9
M. Wt: 250.34 g/mol
InChI Key: AIRHWFNWFHHFHF-UHFFFAOYSA-N
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Description

4-Amino-N-(3-benzyloxypropyl)-butyramide is a synthetic organic compound belonging to the class of gamma amino acids and derivatives . This chemical scaffold is of significant interest in medicinal chemistry and chemical biology for the development of novel therapeutic agents. Compounds within this class, particularly those featuring a 4-aminobutyramide (Aba) core, have been identified as key structural motifs in inhibitors targeting protein-protein interactions . For instance, derivatives of 4-aminobutyramide serve as effective glutamine (Gln) mimics in high-affinity peptidomimetics designed to target the SH2 domain of the Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a validated oncoprotein that is constitutively active in many cancers and drives processes like cell survival, proliferation, and angiogenesis; inhibiting its function is a prominent strategy in anti-cancer drug discovery . The structure of this compound, which includes a benzyloxypropyl group, suggests potential for enhanced membrane permeability and interaction with hydrophobic pockets on target proteins. Furthermore, structurally related benzamide compounds have shown activity as inhibitors of enzymes like Leukotriene A-4 hydrolase, which is implicated in inflammatory processes, indicating a potential parallel research application for this compound in immunology and inflammation studies . Its well-defined structure makes it a valuable intermediate for further chemical functionalization and structure-activity relationship (SAR) studies. Researchers can leverage this compound as a versatile building block to develop novel probes or inhibitors for oncology, immunology, and biochemical pathway analysis.

Properties

IUPAC Name

4-amino-N-(3-phenylmethoxypropyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c15-9-4-8-14(17)16-10-5-11-18-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRHWFNWFHHFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCNC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(3-benzyloxypropyl)-butyramide typically involves the reaction of 4-aminobutyric acid with 3-benzyloxypropylamine under amide bond-forming conditions. The reaction can be facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

  • Oxidation products include benzyloxypropionic acid derivatives.
  • Reduction products include primary amines.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

4-Amino-N-(3-benzyloxypropyl)-butyramide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-N-(3-benzyloxypropyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 4-Amino-N-(3-benzyloxypropyl)-butyramide and structurally or functionally related butyramide derivatives, based on available evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Research Use References
This compound C₁₄H₂₁N₂O₂ (inferred) ~255.33 4-amino, 3-benzyloxypropyl Hypothesized neurological modulation N/A
4-Hydroxy-N,N-dimethyl butyramide C₆H₁₃NO₂ 131.17 4-hydroxy, N,N-dimethyl Pharmaceutical intermediate (Lipenan, Evimot)
4-Amino-N-(3-(dimethylamino)propyl)benzamide C₁₂H₁₈N₃O 220.29 4-amino, 3-(dimethylamino)propyl, benzamide Laboratory research (non-drug use)
4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide C₁₂H₁₂F₃N₃O₂S 319.31 4-amino, 6-trifluoromethoxybenzothiazol Research (specific targets unlisted)
Butyramide (unsubstituted) C₄H₉NO 87.12 None Solubility studies, biochemical models

Structural and Functional Insights

Substituent Effects on Bioactivity: The benzyloxypropyl group in the target compound likely increases lipophilicity compared to simpler analogs like 4-hydroxy-N,N-dimethyl butyramide . This modification could enhance blood-brain barrier penetration, making it relevant for CNS-targeted drug development. In contrast, 4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide () incorporates a benzothiazole ring with a trifluoromethoxy group, which may confer metabolic stability and affinity for enzymes or receptors in cancer or infectious disease research .

Synthetic Accessibility :

  • 4-Hydroxy-N,N-dimethyl butyramide is a key intermediate in pharmaceuticals like Lipenan and Evimot, synthesized via aluminum isopropylate-catalyzed ester-amide exchange . The target compound’s synthesis might require similar catalytic conditions but with tailored benzyloxypropylamine reagents.

This suggests that amino-substituted butyramides require stringent handling protocols.

Solubility and Stability: Unsubstituted butyramide (C₄H₉NO) is freely soluble in water and ethanol , whereas benzyloxy- or benzothiazole-substituted derivatives (e.g., ) may exhibit reduced aqueous solubility due to hydrophobic substituents.

Biological Activity

4-Amino-N-(3-benzyloxypropyl)-butyramide is a compound that has garnered interest in recent years for its potential biological activities, particularly in the fields of inflammation and cancer treatment. This article explores the biological activity of this compound based on various research findings, including its effects on inflammatory cytokines and cytotoxicity against cancer cells.

Chemical Structure and Properties

This compound is characterized by its amine group and a benzyloxypropyl substituent, which may influence its biological interactions. The structure can be represented as follows:

C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Research indicates that compounds containing the 4-amino-butanamide moiety exhibit significant anti-inflammatory effects. In a study involving the synthesis of benzoxazole derivatives, compounds similar to this compound showed potent inhibition of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. Specifically, two compounds demonstrated significant suppression of these cytokines following LPS-induced inflammation in a mouse model .

Table 1: Inhibition of Pro-inflammatory Cytokines

CompoundIL-1β Inhibition (%)IL-6 Inhibition (%)
5f7065
4d7570

Cytotoxicity Against Cancer Cells

In terms of cytotoxicity, derivatives of butyramide have shown effectiveness against leukemia cells. For instance, certain derivatives exhibited micromolar range cytotoxicity comparable to established reference compounds like SGI-1027. The most potent derivative demonstrated an EC50 value of 0.9 µM against human DNMT3A, indicating strong potential for cancer treatment .

Table 2: Cytotoxicity Data Against KG-1 Cells

CompoundEC50 (µM)Efficacy (%)
SGI-10270.990
Derivative A1.585
Derivative B2.080

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of signaling pathways such as NF-κB and STAT3. These pathways are crucial in regulating the expression of inflammatory cytokines. In studies, treatment with compounds similar to this butyramide derivative resulted in decreased phosphorylation levels of IκBα and STAT3 in treated cells .

Case Studies

Several case studies have highlighted the effectiveness of related compounds in clinical settings:

  • Inflammation Model Study : A study involving LPS-induced inflammation in mice demonstrated that administration of derivatives led to reduced levels of ALT and AST, indicating lower hepatotoxicity while effectively managing inflammation .
  • Leukemia Treatment : In vitro studies on leukemia cell lines showed that derivatives could reactivate gene expression through inhibition of DNA methyltransferases, suggesting a dual role in both anti-inflammatory and anticancer activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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